molecular formula C12H8F3NO2 B13184185 6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 929974-04-9

6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B13184185
CAS No.: 929974-04-9
M. Wt: 255.19 g/mol
InChI Key: WSTZEPZNRWZMLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of trifluoromethyl-substituted anilines and aldehydes, followed by cyclization and carboxylation reactions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with ketone or aldehyde groups, while reduction can produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

929974-04-9

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

IUPAC Name

6-methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid

InChI

InChI=1S/C12H8F3NO2/c1-6-2-3-9-7(4-6)10(12(13,14)15)8(5-16-9)11(17)18/h2-5H,1H3,(H,17,18)

InChI Key

WSTZEPZNRWZMLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

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